Toluene-a,a,a-d3,o-fluoro-(8ci)

Description

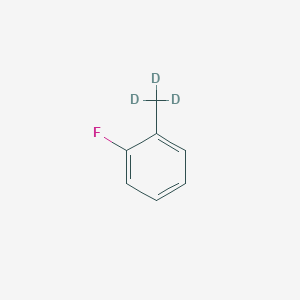

Toluene-a,a,a-d3,o-fluoro-(8ci) (systematic name: ortho-fluoro-α,α,α-trideuteriotoluene) is a deuterated aromatic compound with the molecular formula C₇H₅D₃F. It features a benzene ring substituted with a fluorine atom in the ortho position and a trideuterated methyl group (-CD₃) at the para position. This compound is structurally derived from toluene, where isotopic substitution (deuteration) and halogenation (fluorination) modify its physical, chemical, and spectroscopic properties. Deuterated compounds like this are critical in nuclear magnetic resonance (NMR) spectroscopy, kinetic studies (kinetic isotope effects), and pharmaceutical research to track metabolic pathways .

Properties

Molecular Formula |

C7H7F |

|---|---|

Molecular Weight |

113.15 g/mol |

IUPAC Name |

1-fluoro-2-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3 |

InChI Key |

MMZYCBHLNZVROM-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=C1F |

Canonical SMILES |

CC1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Toluene-a,a,a-d3,o-fluoro-(8CI) typically involves the deuteration of toluene followed by fluorination. One common method is:

Deuteration: Toluene is treated with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms in the methyl group with deuterium.

Fluorination: The deuterated toluene is then subjected to electrophilic aromatic substitution using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the ortho position.

Industrial Production Methods

Industrial production of Toluene-a,a,a-d3,o-fluoro-(8CI) follows similar synthetic routes but on a larger scale. The process involves:

Catalytic Deuteration: Using high-pressure deuterium gas and a robust catalyst system to ensure complete deuteration.

Controlled Fluorination: Employing advanced fluorination techniques to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Toluene-a,a,a-d3,o-fluoro-(8CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the fluorine atom to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

Oxidation: Formation of 2-fluorobenzoic acid.

Reduction: Conversion to 2-methylcyclohexane derivatives.

Substitution: Formation of various substituted toluene derivatives depending on the reagents used.

Scientific Research Applications

Toluene-a,a,a-d3,o-fluoro-(8CI) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Toluene-a,a,a-d3,o-fluoro-(8CI) involves its interaction with molecular targets through its fluorine and deuterium atoms. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the deuterium atoms provide stability and resistance to metabolic degradation. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

(A) Toluene (C₇H₈)

- Molecular Weight : 92.14 g/mol vs. 95.16 g/mol (deuterated analogue) .

- Key Differences :

- The -CD₃ group in the deuterated compound increases molecular weight and alters vibrational frequencies (C-D bonds vs. C-H), impacting IR and NMR spectra.

- Fluorine substitution in the ortho position introduces electron-withdrawing effects, influencing reactivity (e.g., directing electrophilic substitution to meta positions).

(B) α,α-Difluorotoluene (C₇H₆F₂)

- Structure : Toluene with two fluorine atoms on the methyl group.

- Key Differences :

(C) 2-Fluorostyrene (C₈H₇F)

- Structure : Styrene (vinylbenzene) with ortho-fluoro substitution.

- Molecular Weight : 122.14 g/mol vs. 95.16 g/mol (deuterated toluene analogue) .

- Key Differences :

Positional Isomers

(A) Toluene-a,a,a-d3,p-fluoro-(8ci)

- Structure : Fluorine in the para position relative to the -CD₃ group.

- Spectroscopic distinctions arise in ¹⁹F NMR chemical shifts due to altered electronic environments.

(B) 4-Fluorostyrene (C₈H₇F)

- Structure : Styrene with para-fluoro substitution.

Data Tables

Table 1: Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |

|---|---|---|---|---|---|

| Toluene-a,a,a-d3,o-fluoro | C₇H₅D₃F | 95.16 | N/A | ~0.95 (est.) | N/A |

| Toluene | C₇H₈ | 92.14 | 110.6 | 0.87 | 4 |

| 2-Fluorostyrene | C₈H₇F | 122.14 | 29–30 (4 mmHg) | 1.025 | 34 |

| α,α-Difluorotoluene | C₇H₆F₂ | 128.12 | N/A | N/A | N/A |

Notes: Data for deuterated compounds are estimated based on isotopic substitution effects. N/A indicates unavailable data in cited sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.